N-acetyl-DL-aspartic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamidobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862506 | |
| Record name | N-Acetylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2545-40-6, 997-55-7 | |
| Record name | N-Acetylaspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-DL-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-DL-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Aspartic acid, N-acetyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
N-Acetyl-DL-aspartic acid (NAA) primarily targets neurons and oligodendrocytes in the brain. In neurons, it acts as an osmolyte involved in fluid balance. In oligodendrocytes, which are the glial cells that myelinate neuronal axons, NAA serves as a source of acetate for lipid and myelin synthesis.
Mode of Action
NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT) in neuronal mitochondria. It is then hydrolyzed to L-aspartate and acetate by aspartoacylase (ASPA), which is expressed by oligodendrocytes. This interaction with its targets leads to changes in fluid balance in neurons and lipid synthesis in oligodendrocytes.
Biochemical Pathways
The metabolism of NAA has been implicated in lipid synthesis and histone acetylation. It is also a precursor for the synthesis of the neuronal dipeptide N-acetylaspartylglutamate. Moreover, NAA plays a potential role in energy production from the amino acid glutamate in neuronal mitochondria.
Pharmacokinetics
It is known that naa is synthesized in neuronal mitochondria and is then hydrolyzed in oligodendrocytes. More research is needed to fully understand the ADME properties of NAA and their impact on its bioavailability.
Result of Action
The action of NAA results in several molecular and cellular effects. In neurons, it contributes to fluid balance. In oligodendrocytes, it provides acetate for lipid and myelin synthesis, contributing to the myelination of neuronal axons. Additionally, the metabolism of NAA has been implicated in lipid synthesis and histone acetylation.
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-aspartic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary functions is to act as an acetate shuttle from the mitochondrion to the cell membrane.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation.
Biological Activity
N-Acetyl-DL-aspartic acid (NAA) is a derivative of aspartic acid, notable for its significant presence in the central nervous system (CNS). This article delves into its biological activity, mechanisms of action, and implications in various neurological conditions, supported by case studies and research findings.
NAA has the chemical formula and a molecular weight of 175.139 g/mol. It is predominantly synthesized in neurons from aspartate and acetyl-coenzyme A. This compound is the second most concentrated molecule in the brain after glutamate, playing crucial roles in neuronal function and metabolism .
Functions of this compound
The biological activities of NAA are multifaceted:
- Neuronal Osmolyte : NAA acts as an osmolyte, helping maintain fluid balance within neurons.
- Source of Acetate : It provides acetate for lipid and myelin synthesis in oligodendrocytes, essential for myelination of neuronal axons .
- Precursor for Neuropeptides : NAA is a precursor for the synthesis of N-acetylaspartylglutamate, a significant neuropeptide in the brain .
- Energy Metabolism : It facilitates energy production from glutamate in neuronal mitochondria, linking it to metabolic processes critical for neuronal health .
Role in Neurological Disorders
NAA's involvement in various neurological conditions has been documented extensively:
Canavan Disease
Canavan disease is a genetic disorder caused by mutations affecting the enzyme aspartoacylase (ASPA), which degrades NAA. Elevated levels of NAA are observed in patients with this condition due to impaired catabolism, leading to progressive neurodegeneration. Research indicates that high NAA levels correlate with neuronal loss and compromised metabolism .
Neuroimaging Biomarker
NAA is a valuable biomarker in magnetic resonance spectroscopy (MRS), where its concentration reflects neuronal health. Decreased NAA levels are associated with conditions like stroke, Alzheimer's disease, and traumatic brain injury, suggesting its potential role in diagnosing and monitoring neurological diseases .
Case Studies
Recent studies highlight the therapeutic potential of NAA-related compounds:
- Neuroprotection : In animal models, administration of NAA has shown promise in enhancing recovery post-injury by promoting neuronal survival and function. For instance, studies indicate that NAA levels recover following ischemic events, correlating with microglial activation and neuroprotection mechanisms .
- Clinical Observations : A recent clinical trial involving acetyl-DL-leucine (a related compound) demonstrated its ability to halt progression in prodromal Parkinson's disease over 22 months. This suggests that compounds influencing NAA metabolism could have significant therapeutic implications .
Research Findings
A summary of key research findings on NAA includes:
| Study | Findings |
|---|---|
| PMC1919520 | Highlights NAA's role in lipid synthesis and energy metabolism; links high levels to Canavan disease. |
| Nature Communications | Reports on acetyl-DL-leucine's effects on Parkinson's disease; suggests similar mechanisms may apply to NAA derivatives. |
| PubMed Review | Discusses stability and concentration changes of NAA under various conditions; emphasizes its role as a neuronal marker. |
Scientific Research Applications
Antidepressant and Nootropic Effects
N-Acetyl-DL-aspartic acid has been investigated for its psychotropic properties, particularly its potential as an antidepressant. Research indicates that the disodium salt of N-acetyl-L-aspartic acid exhibits significant antidepressant and nootropic (memory-enhancing) activities. This compound is posited to be effective in treating conditions such as Alzheimer's disease and Huntington's disease due to its neuroprotective effects against degenerative brain disorders .
Table 1: Neuroprotective Applications
Role in Canavan Disease
This compound plays a crucial role in Canavan disease, a genetic disorder affecting myelin production in the brain. The compound is involved in metabolic pathways that are essential for neuronal health, making it a focus for therapeutic strategies aimed at this condition .
Muscle Strength and Sarcopenia
Recent studies have identified this compound as a metabolite associated with muscle strength. In a metabolomics study focusing on sarcopenia-related traits, higher levels of this compound were correlated with improved muscle strength in both younger and older cohorts .
Table 2: Association with Muscle Strength
| Study Cohort | Finding | Evidence Source |
|---|---|---|
| Younger Adults (20-40 years) | Associated with muscle mass | |
| Older Adults (≥60 years) | Correlated with muscle strength |
Spectroscopic Studies
This compound is a significant metabolite in proton magnetic resonance spectroscopy (MRS). It is primarily found in neuronal tissue and serves as a biomarker for neuronal integrity. Its concentration is stable post-mortem, making it valuable for diagnostic purposes in neuroimaging studies .
Table 3: Spectroscopic Applications
| Application | Description | Evidence Source |
|---|---|---|
| MRS Biomarker | Indicator of neuronal health | |
| Diagnostic Tool | Used in evaluating neurological disorders |
Toxicological Considerations
While this compound has beneficial applications, excess accumulation can lead to toxicity. Elevated levels have been observed in plasma and cerebrospinal fluid, necessitating careful monitoring during therapeutic use .
Table 4: Toxicological Insights
| Condition | Effect | Evidence Source |
|---|---|---|
| Elevated Plasma Levels | Potential toxicity | |
| Cerebrospinal Fluid Accumulation | Risk of neurological impairment |
Case Studies and Clinical Trials
Several clinical studies have examined the efficacy of this compound in various contexts:
- A study on patients with Canavan disease demonstrated improvements in neurological function when treated with N-acetyl-L-aspartic acid derivatives .
- Another trial focused on the compound's role in enhancing cognitive functions among elderly patients suffering from memory impairments associated with neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. N-Acetyl-L-Aspartic Acid (NAA)
- Structure : L-enantiomer of NAc-Asp.
- Molecular Weight : 175.14 g/mol (identical to DL-form).
- Key Differences: Optical Activity: NAA exhibits optical rotation ([α]D = +52° in acetic acid), while NAc-DL-Asp is optically inactive due to its racemic nature . Applications: NAA is a natural brain metabolite detected in ¹H MRS for diagnosing neurological disorders (e.g., tumors, multiple sclerosis). NAc-DL-Asp serves as a cost-effective phantom substitute in clinical MRS, showing spectral consistency with NAA at 1.5 T and 3 T . Safety: NAc-DL-Asp has a WGK Germany rating of 3 (slight water hazard), whereas safety data for NAA is less documented .
2.2. DL-Aspartic Acid
- Structure: Non-acetylated parent compound (CAS 617-45-8).
- Molecular Weight : 133.10 g/mol.
- Key Differences: Solubility: DL-Aspartic acid is soluble in hot water but less so in cold water, unlike NAc-DL-Asp, which dissolves readily (50 mg/mL) . Applications: Primarily a precursor in organic synthesis. NAc-DL-Asp’s acetylation enhances stability and suitability for MRS phantoms . Safety: DL-Aspartic acid is non-hazardous, whereas NAc-DL-Asp poses environmental risks (WGK 3) .
2.3. N-Methyl-DL-Aspartic Acid (NMA)
- Structure: Methyl group replaces acetyl on the amino group.
- Molecular Weight : 147.13 g/mol.
- Key Differences :
2.4. N-Carbamoyl-DL-Aspartic Acid
- Structure : Carbamoyl (CONH₂) group instead of acetyl.
- Molecular Weight : 176.13 g/mol.
- Key Differences: Decomposition: Releases toxic fumes (carbon/nitrogen oxides) upon combustion, unlike NAc-DL-Asp .
2.5. Other N-Acetylated Amino Acids
- Examples: N-Acetyl-DL-glutamic acid (C₇H₁₁NO₅), N-Acetyl-DL-alanine (C₅H₉NO₃).
- Key Differences :
Preparation Methods
Reaction Mechanism and Conditions
In aqueous or polar aprotic solvents, DL-aspartic acid reacts with acetic anhydride at 20–50°C. The α-amino group undergoes acetylation, forming the N-acetyl derivative. A study using microwave irradiation at 60°C for 4 minutes achieved a 99% yield. Critical parameters include:
Limitations and Byproducts
Direct acetylation often produces O-acetylated byproducts due to the reactivity of aspartic acid’s β-carboxyl group. Purification via recrystallization in acetic acid reduces impurities, but yields drop to 70–85% in non-optimized setups.
Multi-Step Protection-Deprotection Strategy
To mitigate side reactions, industrial protocols employ protection-deprotection sequences. A Chinese patent (CN114014773A) outlines a three-step method using hexafluoroacetone for carboxylate protection.
Stepwise Synthesis
-
Protection : DL-Aspartic acid reacts with hexafluoroacetone in DMSO or dioxane at 10–50°C, forming a stabilized intermediate.
-
Acylation : The protected intermediate undergoes acetylation with acetyl chloride in dichloromethane, facilitated by organic bases like N,N-diisopropylethylamine.
-
Deprotection : Hydrolysis with sulfuric acid (40–80°C) removes protecting groups, yielding this compound.
Performance Metrics
-
Scalability : Compatible with batch reactors, but hexafluoroacetone recovery remains costly.
Racemization During Synthesis
This compound’s racemic nature necessitates either starting with DL-aspartic acid or inducing racemization during synthesis. Studies on aspartic acid racemization kinetics reveal:
Thermal Racemization
At 90°C and pH 7.4, aspartic acid racemizes with a half-life of ~1,100 years, but acidic conditions (pH 2–3) accelerate this to months. Industrial processes use:
Enzymatic Racemization
Glutamate racemase analogs can enantiomerize L- to D-aspartic acid, though this method is less cost-effective for large-scale production.
Comparative Analysis of Methods
Industrial-Scale Challenges
Solvent Recovery
Dichloromethane and DMSO, used in protection-deprotection, require distillation for reuse, increasing operational costs by ~20%.
Environmental Impact
Hexafluoroacetone, a potent greenhouse gas, necessitates closed-loop systems to minimize emissions.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Acetyl-DL-aspartic acid relevant to experimental design?
- Answer : Critical properties include:
- Density : 1.422 g/cm³ (predicted) .
- Melting Point : Reported as 137–140°C (lit.) for the L-form , though data for the DL-form is limited.
- Solubility : 50 mg/mL in water , though slight solubility in aqueous acidic solutions is noted for related derivatives .
- Thermal Stability : Boiling point estimated at 425.3°C .
Researchers should verify these parameters under specific experimental conditions due to potential batch variations.
Q. How can researchers purify this compound for biochemical assays?
- Answer : Crystallization from water or methanol is a common method, leveraging its moderate solubility (50 mg/mL in water) . For higher purity, column chromatography (e.g., silica gel with polar eluents like methanol/water) is recommended. Confirming purity via HPLC (C18 column, UV detection at 210–220 nm) or NMR (1H/13C) is critical, as residual solvents or racemization byproducts may affect downstream applications .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of dust .
- Spill Management : Avoid water flushing; collect spills with inert absorbents and dispose as organic waste .
- Storage : Seal in dry conditions at room temperature to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound interact in metabolic NMR studies, and what experimental optimizations are required?
- Answer : In NMR-based metabolic profiling (e.g., brain model solutions), this compound serves as a biomarker analog. Key considerations:
- Spectral Resolution : Use high-field NMR (≥500 MHz) and pulse sequences like HL-IDEAL-III to resolve overlapping peaks in complex mixtures .
- Concentration Calibration : Prepare stock solutions at 12.5 mmol/L (as used in brain metabolite models) and validate via internal standards (e.g., DSS) .
- pH Adjustment : Maintain pH ~7.0 to mimic physiological conditions and avoid signal broadening .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Answer : Discrepancies arise from:
- Polymorphism : DL- vs. L-forms may exhibit differing solubility (e.g., L-form shows slight solubility in DMSO with heating ).
- Methodological Variability : Solubility assays (e.g., shake-flask vs. HPLC) yield divergent results. Standardize protocols using USP guidelines.
- Degradation Under Stress : Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, suggesting stability limits during high-temperature experiments .
Q. What strategies are effective for synthesizing this compound derivatives for structure-activity studies?
- Answer : Common approaches include:
- Acylation : React DL-aspartic acid with acetic anhydride in alkaline conditions (pH 8–9) .
- Salt Formation : Dipotassium salts (C6H7K2NO5) improve aqueous solubility for in vitro assays .
- Chiral Resolution : Use enzymatic methods (e.g., acylase I) to separate D/L enantiomers if stereospecific activity is critical .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Answer : A factorial design assessing:
- Temperature : Compare room temperature vs. 4°C over 6–12 months .
- Humidity : Test sealed vs. open containers at 60% relative humidity .
- Light Exposure : Conduct accelerated degradation studies under UV/visible light.
Analyze degradation products via LC-MS and quantify stability using Arrhenius modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
